molecular formula C5H2ClF2N B104385 3-Chloro-2,5-difluoropyridine CAS No. 851179-00-5

3-Chloro-2,5-difluoropyridine

Cat. No.: B104385
CAS No.: 851179-00-5
M. Wt: 149.52 g/mol
InChI Key: ATKDHGGWYZLPPJ-UHFFFAOYSA-N
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Description

3-Chloro-2,5-difluoropyridine is an organic compound with the molecular formula C5H2ClF2N. It is a colorless liquid with a pungent odor and is used as an intermediate in the synthesis of various organic materials, including pharmaceuticals and agrochemicals . The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

It is known that fluoropyridines, a group to which this compound belongs, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues

Cellular Effects

It is known to be harmful if swallowed , suggesting that it may have cytotoxic effects

Molecular Mechanism

It is known that fluoropyridines can undergo nucleophilic substitution reactions

Temporal Effects in Laboratory Settings

It is known to be a flammable liquid and vapor , suggesting that it may degrade over time under certain conditions. Specific information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.

Dosage Effects in Animal Models

It is known to be harmful if swallowed , suggesting that it may have toxic or adverse effects at high doses. Specific information on threshold effects observed in animal studies is currently unavailable.

Metabolic Pathways

It is known that fluoropyridines can undergo nucleophilic substitution reactions

Transport and Distribution

It is known to be harmful to aquatic life with long-lasting effects , suggesting that it may interact with certain transporters or binding proteins. Specific information on its localization or accumulation is currently unavailable.

Subcellular Localization

It is known to be harmful to aquatic life with long-lasting effects , suggesting that it may be directed to specific compartments or organelles. Specific information on any targeting signals or post-translational modifications is currently unavailable.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,5-difluoropyridine can be synthesized through several methods. One common method involves the reaction of 2,5-difluoropyridine with chlorine gas. This reaction typically occurs in a reactor under controlled temperature and pressure conditions . Another method involves the deamination of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,5-difluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,5-difluoropyridine is unique due to the presence of both chlorine and fluorine atoms in the pyridine ring. This combination imparts distinct electronic properties, making it valuable in various chemical reactions and applications .

Properties

IUPAC Name

3-chloro-2,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-4-1-3(7)2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKDHGGWYZLPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598458
Record name 3-Chloro-2,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851179-00-5
Record name 3-Chloro-2,5-difluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851179-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-2,5-DIFLUOROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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